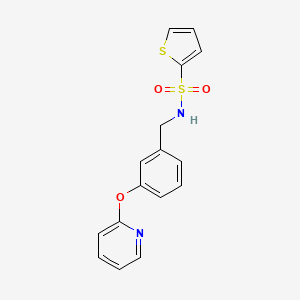

N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c19-23(20,16-8-4-10-22-16)18-12-13-5-3-6-14(11-13)21-15-7-1-2-9-17-15/h1-11,18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJRYOZPINHNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 3-(pyridin-2-yloxy)benzyl bromide, through the reaction of 3-hydroxybenzyl bromide with 2-pyridinol in the presence of a base such as potassium carbonate. This intermediate is then reacted with thiophene-2-sulfonamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl and pyridin-2-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide has been investigated for its potential therapeutic applications, particularly as an enzyme inhibitor or receptor modulator.

Case Study: Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of thiophene sulfonamides have shown efficacy against various bacterial strains, suggesting that N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide may possess similar properties.

Anticancer Research

The compound's ability to modulate biological pathways makes it a candidate for anticancer drug development. Studies have indicated that sulfonamide derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that certain sulfonamides can inhibit the growth of cancer cells by interfering with metabolic pathways essential for cell survival . This highlights the potential of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide in developing novel anticancer therapies.

Material Science

Due to its unique electronic properties, N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide is being explored for applications in organic electronics and photovoltaic devices.

Case Study: Organic Photovoltaics

Research indicates that thiophene-based compounds can enhance the efficiency of organic solar cells by improving charge transport properties. The incorporation of this compound into device architectures could lead to improved performance metrics.

Chemical Reactions and Mechanisms

N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions:

- Oxidation : The thiophene ring can be oxidized to form sulfone derivatives.

- Reduction : Nitro groups can be reduced to amines.

- Substitution : The benzyl and pyridin-2-yloxy groups can participate in nucleophilic substitution reactions.

These reactions facilitate the synthesis of new derivatives with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiophene Sulfonamide Derivatives

The thiophene sulfonamide scaffold is shared across multiple compounds in the evidence, with variations in substituents influencing properties:

Table 1: Key Structural Features and Properties of Selected Sulfonamides

Key Observations :

- Pyridine-Containing Analogs : Compound 15g () incorporates a pyridin-2-yl group directly on the thiophene ring, similar to the pyridin-2-yloxy group in the target compound. Its melting point (163.2°C) and high purity (96%) suggest moderate thermal stability and synthetic feasibility .

- Polar vs. Nonpolar Substituents: Compounds with polar groups (e.g., tetrazolylthio in 15d ) exhibit higher melting points (>180°C) compared to those with hydrophobic substituents (e.g., isobutyl in ), indicating substituent-driven crystallinity.

Structure-Activity Relationship (SAR) Insights :

- The pyridin-2-yloxy group in the target compound may enhance solubility and metal-binding capacity compared to purely hydrophobic substituents.

- Steric bulk from the benzyl group could influence membrane permeability or enzymatic interactions.

Physicochemical Properties and Stability

- Solubility: Polar substituents (e.g., tetrazolyl, pyridinyl) in compounds like 15d and 15g () likely improve aqueous solubility compared to nonpolar analogs (e.g., isobutyl in ) .

- Thermal Stability : Higher melting points in tetrazolyl derivatives (e.g., 15d: 186.6°C) suggest stronger intermolecular forces compared to the target compound’s benzyl-pyridinyloxy group .

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide consists of a thiophene ring, a sulfonamide group, and a pyridine moiety. The presence of these functional groups contributes to the compound's diverse biological activities. The chemical formula is , indicating a complex molecular structure that allows for various interactions with biological targets.

The biological activity of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

- Enzyme Inhibition : It has been suggested that the compound may inhibit certain phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses related to inflammation and other physiological processes .

- Receptor Modulation : The structural components allow for binding at active or allosteric sites on target proteins, potentially leading to altered activity of these proteins.

Antimicrobial Activity

Research indicates that N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide exhibits significant antibacterial properties. Its dual action as an antibacterial agent and TRPM8 antagonist suggests potential applications in treating infections as well as pain management.

Anticancer Potential

In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene sulfonamides have demonstrated efficacy in inducing apoptosis in cancer cells, suggesting that N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide may also possess anticancer properties .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiophene-based compounds, including N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate strong antibacterial activity compared to standard antibiotics.

- Cytotoxicity Assessment : In a cytotoxicity assay involving human cancer cell lines, the compound showed promising results with IC50 values indicating effective inhibition of cell proliferation .

- Mechanistic Studies : Research involving molecular docking simulations has provided insights into the binding interactions between the compound and its target proteins, supporting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling. A validated approach involves reacting a thiophene-2-sulfonyl chloride derivative with a pyridinyloxy-substituted benzylamine. Key steps include:

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Assign peaks to verify the pyridinyloxy benzyl and thiophene-sulfonamide moieties. For example, aromatic protons in thiophene appear at δ 6.8–7.5 ppm, while pyridine protons resonate at δ 8.0–8.5 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm mass accuracy .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies involving this compound?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Address this by:

- Crystallography : Co-crystallize the compound with its target protein (e.g., proteases) to validate binding modes. For example, sulfonamide derivatives have been studied with anthrax lethal factor via X-ray structures .

- Dose-response assays : Perform IC50/EC50 titrations across multiple replicates to ensure reproducibility .

- Selectivity profiling : Test against related enzymes (e.g., COX-2 vs. COX-1) to rule out cross-reactivity .

Q. What strategies optimize synthetic yield for large-scale preparation?

- Methodological Answer : Optimize reaction parameters:

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer : Focus on modifying key regions:

- Pyridinyloxy group : Replace pyridine with quinoline or isoquinoline to assess π-π stacking effects .

- Benzyl linker : Introduce electron-withdrawing groups (e.g., -CF3) to modulate lipophilicity .

- Sulfonamide substituents : Test bioisosteres like tetrazole (e.g., compound 15d in ) to enhance metabolic stability.

- Assays : Measure inhibitory activity (e.g., IC50) against target enzymes and correlate with structural variations .

Q. How to address poor solubility in biological assays?

- Methodological Answer :

- Structural modifications : Introduce polar groups (e.g., -OH, -NH2) on the benzyl or thiophene ring .

- Formulation : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based carriers to improve aqueous solubility .

- Salt formation : Convert the sulfonamide to a sodium salt, as seen in sodium sulfonamide derivatives ().

Data Analysis and Experimental Design

Q. What computational tools are suitable for predicting binding modes of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., proteases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity .

Q. How to validate off-target effects in kinase inhibition studies?

- Methodological Answer :

- Kinase profiling panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- CRISPR-Cas9 knockout : Generate cell lines lacking the primary target to isolate off-target effects .

Contradictory Data Case Study

Example : A study reports high inhibitory activity against anthrax lethal factor , while another shows no effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.